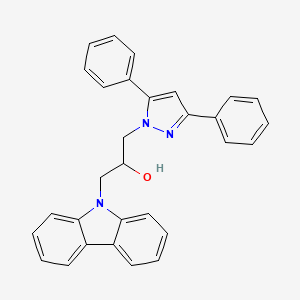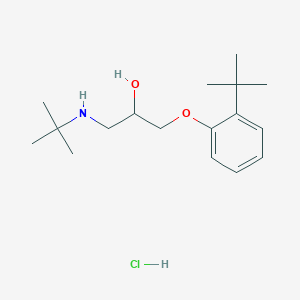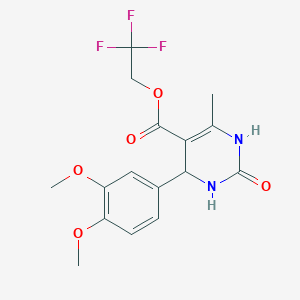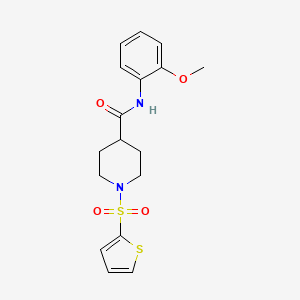
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol, also known as CDPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of allosteric modulators that can selectively target specific receptors in the brain.
Mécanisme D'action
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol acts as an allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate-binding site. This binding enhances the activity of the receptor, leading to increased signaling and downstream effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol is its high selectivity for mGluR5. This allows researchers to selectively target this receptor and study its effects. Additionally, this compound has a long half-life, which allows for sustained effects in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol. One direction is the development of more potent and selective allosteric modulators of mGluR5. Additionally, this compound may have potential therapeutic applications in the treatment of disorders such as schizophrenia and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol involves the reaction of carbazole with 3,5-diphenylpyrazole in the presence of sodium hydride and 2-propanol. The reaction yields this compound as a white solid in good yield. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol has been studied extensively for its potential therapeutic applications. It has been shown to selectively target the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor is involved in the regulation of several physiological processes, including learning and memory, anxiety, and addiction.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(3,5-diphenylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O/c34-24(20-32-28-17-9-7-15-25(28)26-16-8-10-18-29(26)32)21-33-30(23-13-5-2-6-14-23)19-27(31-33)22-11-3-1-4-12-22/h1-19,24,34H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMQAMBJEBBPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938918.png)

![3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(2-methoxyethyl)acrylamide](/img/structure/B4938935.png)

![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4938940.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4938942.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938946.png)
![11-(2,4-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4938952.png)
![N-isobutyl-4-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4938954.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4938963.png)

![1-[4-(methylthio)benzyl]-4-phenylpiperazine](/img/structure/B4938972.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4938991.png)
